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Introduction

1,3-Butadiyne (CsH3z), also known as diacetylene, is a linear and conjugated alkyne of
significant interest in various scientific domains, including astrochemistry, materials science,
and as a structural motif in medicinal chemistry. Its rigid, linear geometry and unique electronic
structure, arising from the conjugation of two triple bonds, impart specific chemical and physical
properties. Understanding these properties at a quantum mechanical level is crucial for
predicting its reactivity, designing novel materials, and developing new therapeutic agents. This
technical guide provides an in-depth overview of quantum chemical calculations performed on
1,3-butadiyne, offering a comparative analysis of theoretical data with experimental findings.

Molecular Geometry

The linear structure of 1,3-butadiyne is a key feature influencing its chemical behavior.
Quantum chemical calculations have been instrumental in precisely determining its geometric
parameters. A variety of theoretical methods, ranging from Hartree-Fock (HF) and Mgller-
Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and Coupled-Cluster
(CC) methods, have been employed to optimize its geometry.

Experimental and Computational Geometries
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The following table summarizes the experimental and calculated geometric parameters for 1,3-
butadiyne. Experimental values are often obtained from techniques such as microwave
spectroscopy and gas-phase electron diffraction.

. Calculated Value
Parameter Experimental Value . Reference
(Method/Basis Set)

Bond Lengths (A)

1.217 (B3LYP/6-
c=C 1.205 [1]
311+G(2d,p))

1.365 (B3LYP/6-
c-C 1.378 [1]
311+G(2d,p))

1.065 (B3LYP/6-
C-H 1.058 [1]
311+G(2d,p))

Bond Angles (°)

C-C-H 180 180 (All methods)

C-C-C 180 180 (All methods)

Note: The linearity of the molecule results in bond angles of 180°.

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable
information about the bonding and dynamics of a molecule. Quantum chemical calculations are
essential for the assignment and interpretation of experimental vibrational spectra. The
calculated harmonic frequencies are often scaled by empirical factors to better match the
anharmonic experimental frequencies.

Experimental and Calculated Vibrational Frequencies

The fundamental vibrational frequencies of 1,3-butadiyne have been extensively studied both
experimentally and theoretically. The molecule belongs to the Dooh point group, and its
vibrational modes are classified according to their symmetry.[2]
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] Calculated
Experiment
| Frequency
a
Mode Symmetry Description (cm™?) Reference
Frequency
(Method/Ba
(cm™) i
sis Set)
_ 3420
Symmetric C-
V1 og* 3293 (B3LYP/6- [1][2]
H stretch
311+G(2d,p))
_ 2245
Symmetric
V2 og* 2184 (B3LYP/6- [11[2]
C=C stretch
311+G(2d,p))
880
V3 og* C-C stretch 874 (B3LYP/6- [11[2]
311+G(2d,p))
. 3421
Asymmetric
Va ou* 3329 (B3LYP/6- [1][2]
C-H stretch
311+G(2d,p))
_ 2075
Asymmetric
Vs ou* 2020 (B3LYP/6- [1]12]
C=C stretch
311+G(2d,p))
_ 635
Symmetric C-
Ve g 627 (B3LYP/6- [1][2]
H bend
311+G(2d,p))
_ 485
Symmetric C-
V7 g 482 (B3LYP/6- [1][2]
C-C bend
311+G(2d,p))
_ 640
Asymmetric
Vs Ty 630 (B3LYP/6- [1][2]
C-H bend
311+G(2d,p))
. 230
Asymmetric
Vo T 231 (B3LYP/6- [1112]
C-C-C bend
311+G(2d,p))
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Electronic Properties and Reactivity

Quantum chemical calculations provide insights into the electronic structure of 1,3-butadiyne,
which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO)
and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electron-
donating and electron-accepting abilities, respectively.

Frontier Molecular Orbitals

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are important
indicators of chemical reactivity and kinetic stability.

Property Calculated Value (eV) (Method/Basis Set)
HOMO Energy -6.8 (B3LYP/6-311+G(2d,p))
LUMO Energy -0.5 (B3LYP/6-311+G(2d,p))
HOMO-LUMO Gap 6.3 (B3LYP/6-311+G(2d,p))

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Experimental Protocols
Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational
constants of gas-phase molecules, from which highly accurate molecular geometries can be
derived.[3][4][5]

Methodology:
o A gaseous sample of 1,3-butadiyne is introduced into a high-vacuum chamber.
o The sample is irradiated with microwave radiation of varying frequencies.

» Absorption of microwaves by the molecules induces transitions between rotational energy
levels.
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The frequencies at which absorption occurs are detected, yielding a rotational spectrum.

The rotational constants (A, B, C) are determined by fitting the observed transition
frequencies to a rotational Hamiltonian.

From the rotational constants of the parent molecule and its isotopologues, the moments of
inertia can be calculated, which in turn allows for the precise determination of bond lengths
and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular

structure of volatile compounds.

Methodology:

A narrow beam of high-energy electrons is directed through a gaseous sample of 1,3-
butadiyne.

The electrons are scattered by the molecules, creating a diffraction pattern.

The diffraction pattern, which consists of concentric rings of varying intensity, is recorded on
a detector.

The scattering intensity is a function of the internuclear distances within the molecule.

By analyzing the diffraction pattern, a radial distribution curve is generated, from which the
bond lengths, bond angles, and torsional angles can be determined.

Visualizations
Molecular Structure of 1,3-Butadiyne

Caption: Ball-and-stick model of 1,3-butadiyne with bond lengths.

Computational Workflow for Property Calculation
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Define Molecular System
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Select Quantum Chemical Method
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I
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Click to download full resolution via product page
Caption: A typical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations are indispensable tools for elucidating the molecular structure,
vibrational properties, and electronic characteristics of 1,3-butadiyne. The synergy between
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theoretical predictions and experimental data provides a comprehensive understanding of this
fundamental molecule. The data and methodologies presented in this guide serve as a
valuable resource for researchers in chemistry, materials science, and drug development,
enabling them to leverage computational chemistry for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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